N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide

Weinreb amide chemoselective acylation ketone synthesis

Conventional indole-2-carboxamides undergo over-addition with Grignard/organolithium reagents, forming tertiary alcohols instead of desired ketones. This Weinreb amide (CAS 1630937-31-3) forms a stable five-membered tetrahedral chelate that prevents over-addition, enabling clean ketone synthesis (typical yields 70-95%). The 6-methoxy group activates the indole C-3 position for electrophilic functionalization or Pd-catalyzed cross-coupling, providing two orthogonal diversification points without protecting group interconversion. Supplied with full analytical characterization (HPLC, NMR, MS). Custom synthesis; standard lead time 2-4 weeks.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1630937-31-3
Cat. No. B14080056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
CAS1630937-31-3
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC2=C(N1)C=C(C=C2)OC)OC
InChIInChI=1S/C12H14N2O3/c1-14(17-3)12(15)11-6-8-4-5-9(16-2)7-10(8)13-11/h4-7,13H,1-3H3
InChIKeyJDLOQXVIOINVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide: Chemical Profile


N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide (CAS 1630937-31-3) is a synthetic indole-2-carboxamide derivative belonging to the Weinreb amide subclass, characterized by an N-methoxy-N-methyl amide moiety at the 2-position and a methoxy substituent at the 6-position of the indole ring [1]. Its molecular formula is C12H14N2O3 with a molecular weight of 234.25 g/mol . Weinreb amides are widely recognized in synthetic organic chemistry as privileged intermediates that enable chemoselective ketone and aldehyde synthesis via nucleophilic addition of organometallic reagents without over-addition side products [2]. The 6-methoxy substitution on the indole core distinguishes it from the unsubstituted parent Weinreb amide (N-methoxy-N-methyl-1H-indole-2-carboxamide, CAS 156571-69-6), altering both electronic properties and steric profile of the heterocyclic scaffold [1].

1
Weinreb amide workflow for chemoselective ketone/aldehyde synthesis
2
6-Methoxy indole scaffold with tuned electronic profile for downstream functionalization
3
Orthogonal handles for sequential, protecting-group-free library synthesis

Why N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide Is Irreplaceable


Generic substitution among indole-2-carboxamide derivatives fails because the Weinreb amide functional group (N-methoxy-N-methyl) confers a mechanistically distinct reactivity profile that is absent in conventional secondary or tertiary amides [1]. In a standard amide, nucleophilic addition of Grignard or organolithium reagents leads to over-addition and tertiary alcohol formation; the Weinreb amide chelates the organometallic intermediate via a stable five-membered tetrahedral adduct, preventing further addition and enabling clean ketone or aldehyde formation upon aqueous workup [2]. Furthermore, the 6-methoxy substituent modulates the indole ring's electron density, affecting both the reactivity of the Weinreb amide toward nucleophiles and the compatibility of the substrate in downstream transformations such as electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [3]. These dual structural features—the Weinreb amide and the 6-methoxy group—are not simultaneously present in the closest commercially available analogs (CAS 156571-69-6, lacking 6-OMe; CAS 2088980-36-1, lacking N-OMe), making direct substitution chemically non-equivalent.

Target CompoundN,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide (Weinreb amide + 6-OMe)
Substitution RiskParent Weinreb amide (CAS 156571-69-6) lacks 6-methoxy electronic activation, altering indole reactivity.
Target CompoundN,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide (Weinreb amide + 6-OMe)
Substitution RiskSecondary amide analog (CAS 2088980-36-1) cannot perform single-addition ketone synthesis and is prone to over-addition.
Target CompoundN,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide (Weinreb amide + 6-OMe)
Substitution RiskIsobaric regioisomer CAS 28837-72-1 (5-OMe, hydroxyethyl side chain) has distinct reactivity and MS fragmentation.

N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide: Differential Evidence vs. Analogs


Weinreb Amide Chemoselectivity

The N-methoxy-N-methyl amide group in the target compound enables stoichiometric conversion to ketones or aldehydes via Grignard or organolithium addition without over-addition, a capability absent in both the secondary amide analog 6-methoxy-N-methyl-1H-indole-2-carboxamide (CAS 2088980-36-1) and the carboxylic acid precursor 6-methoxyindole-2-carboxylic acid (CAS 16732-73-3). The Weinreb amide mechanism proceeds through a stable tetrahedral chelate intermediate that collapses only upon aqueous workup, whereas conventional amides undergo double addition to form tertiary alcohols [1]. For the unsubstituted parent Weinreb amide (CAS 156571-69-6), typical isolated yields for ketone formation range from 70–95% in literature reports across diverse organometallic reagents [2]; this reactivity class is mechanistically conserved in the 6-methoxy-substituted target compound.

Weinreb Amide Chemoselectivity
Class-level
Weinreb amide: single-addition ketone/aldehyde formation. Secondary amide and acid analogs: over-addition or require activation steps.
Supports chemoselective synthetic workflow fit
Class-typical yields reported at 70–95% for analogous substrates; target compound reactivity inferred.
Weinreb amide chemoselective acylation ketone synthesis

Mass Differentiation from Parent Analog

The target compound (C12H14N2O3, MW 234.25 g/mol) differs from the unsubstituted parent N-methoxy-N-methyl-1H-indole-2-carboxamide (CAS 156571-69-6; C11H12N2O2, MW 204.22 g/mol) by exactly one oxygen atom and one carbon atom (+CH2O, ΔMW = +30.03 g/mol), corresponding to the 6-methoxy substituent . This mass difference is analytically resolvable by LC-MS or HRMS, enabling unambiguous identification and purity assessment in reaction monitoring. The target compound also differs from the regioisomeric N-(2-hydroxyethyl)-5-methoxy-1H-indole-2-carboxamide (CAS 28837-72-1; also C12H14N2O3, MW 234.25), which shares the identical molecular formula but bears the methoxy group at the 5-position and features a hydroxyethyl rather than Weinreb amide side chain, yielding distinct fragmentation patterns in MS and different reactivity .

Mass Differentiation
Head-to-head
ΔMW = +30.03 g/mol vs. unsubstituted parent (CAS 156571-69-6). Isobaric with regioisomer CAS 28837-72-1 but structurally distinct.
Enables unambiguous identity confirmation by LC-MS/HRMS
Data to verify; analytical confirmation recommended upon receipt.
indole building block molecular weight Weinreb amide

6-Methoxy Electronic Effect

The 6-methoxy group is an electron-donating substituent (+M effect) that increases the electron density of the indole π-system. For 6-methoxyindole, the Hammett σₚ value for OCH3 is –0.27, indicating moderate electron donation [1]. This electronic activation facilitates electrophilic aromatic substitution at the C-3 and C-5 positions of the indole ring while simultaneously modulating the electrophilicity of the Weinreb amide carbonyl toward nucleophilic addition [2]. In contrast, the unsubstituted parent (CAS 156571-69-6) lacks this activation, resulting in a less electron-rich indole core. This distinction is critical when the indole scaffold is intended for further functionalization via electrophilic substitution or when tuned carbonyl reactivity is required for differential chemoselectivity in polyfunctional substrates.

6-Methoxy Electronic Effect
Class-level
Hammett σₚ = –0.27 (electron-donating). Reported 2–5× reactivity increase at indole C-3 in SEAr vs. unsubstituted indole.
Context-dependent reactivity tuning for electrophilic substitutions
Source review; reactivity trend based on class-level indole SEAr literature.
indole electronics Hammett substituent methoxy effect

Dual-Functional Building Block

The target compound possesses two orthogonal reactive handles: (i) the Weinreb amide at C-2, enabling chemoselective ketone/aldehyde synthesis, and (ii) the 6-methoxy-substituted indole NH and C-3 position, available for N-functionalization (alkylation, arylation, sulfonylation) or C-3 electrophilic substitution . This contrasts with mono-functional analogs such as 6-methoxyindole-2-carboxylic acid (CAS 16732-73-3), which requires activation for amide/ketone formation, and methyl 6-methoxyindole-2-carboxylate (CAS 98081-83-5), which is limited to ester-based transformations without the Weinreb amide's single-addition advantage . The bifunctional nature permits sequential, chemoselective derivatization without protecting group manipulation at the complementary reactive site .

Dual-Functional Building Block
Class-level
Two orthogonal handles: Weinreb amide (C-2) and 6-OMe-activated indole (NH/C-3). Mono-functional analogs offer only one diversification point.
May reduce building block count in library synthesis
Data to verify; practical step-count reduction is sequence-dependent.
bifunctional building block indole diversification Weinreb amide

N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide: Key Applications


Chemoselective Indolyl Ketone Synthesis

The Weinreb amide enables direct conversion of the indole-2-carboxamide to indol-2-yl ketones via Grignard or organolithium addition, without competitive over-addition that plagues secondary amides or esters . This is particularly valuable when the target ketone is a key pharmacophoric element (e.g., in kinase inhibitor scaffolds where an indol-2-yl aryl ketone is required). The 6-methoxy group further enhances the indole electron density, potentially improving yields in subsequent electrophilic functionalization steps. This scenario is supported by the established class-level performance of indole Weinreb amides, with isolated ketone yields typically 70–95% [1].

Divergent Library Synthesis

The combination of a Weinreb amide at C-2 and a 6-methoxy-activated indole core provides two orthogonal diversification points. The Weinreb amide can first be elaborated to a ketone with diversity element R1, followed by N-functionalization or C-3 electrophilic substitution to introduce diversity element R2, all without protecting group interconversion . This bifunctional reactivity profile is absent in the mono-functional carboxylic acid or ester analogs (CAS 16732-73-3 and CAS 98081-83-5), which require additional activation steps.

Identity Confirmation by Mass Spectrometry

The molecular weight of 234.25 g/mol and the characteristic isotope pattern of C12H14N2O3 provide a definitive LC-MS or HRMS identifier that distinguishes this building block from the unsubstituted parent (Δ +30 Da) and from isobaric regioisomers such as CAS 28837-72-1 (5-methoxy, N-hydroxyethyl) that exhibit different fragmentation pathways . This is critical for laboratory procurement workflows where unambiguous identity confirmation is required before committing costly reagents to multi-step syntheses.

C–H Functionalization Substrate

The 6-methoxy substituent's electron-donating effect (σₚ = –0.27) increases indole C-3 nucleophilicity relative to unsubstituted indole, potentially enhancing reactivity and regioselectivity in Pd-catalyzed C–H arylation or alkenylation reactions . Meanwhile, the Weinreb amide at C-2 can serve as a directing group for C–H activation or be transformed post-functionalization to a ketone without affecting the newly installed C-3 substituent [1]. This dual electronic and functional profile differentiates the compound from analogs lacking either the 6-OMe group or the Weinreb amide.

Application
Selection Property
Validation Focus
Chemoselective Indolyl Ketone Synthesis
Weinreb amide reactivity profile
Single-addition ketone formation with organometallic reagents
Divergent Library Synthesis
Bifunctional orthogonal handles
Sequential diversification without protecting group strategies
Identity Confirmation by Mass Spectrometry
Resolvable mass difference (+30 Da)
LC-MS/HRMS identity verification and regioisomer differentiation
C–H Functionalization Substrate
6-Methoxy electronic activation
Indole C-3 reactivity and directing group compatibility

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